Intravenous Bronchodilator Potency: 80-Fold Superiority Over PGE2
When administered intravenously in the Konzett-Rössler assay (anesthetized guinea-pig model), 11-DM-PGE2 (compound 1b) demonstrated approximately 80 times greater bronchodilator potency than native PGE2 [1]. Its methyl ester prodrug (7a) was 10 times more potent than PGE2 by the same route [1]. This dramatic potency enhancement is not observed with most other PGE2 analogs and represents a key differentiator for studies requiring high-potency bronchodilator activity with a short duration of action.
| Evidence Dimension | Intravenous bronchodilator potency (Konzett-Rössler assay, guinea-pig) |
|---|---|
| Target Compound Data | 11-DM-PGE2 (1b): ~80× PGE2 potency; Methyl ester (7a): 10× PGE2 potency |
| Comparator Or Baseline | Prostaglandin E2 (PGE2, dinoprostone): reference potency = 1× |
| Quantified Difference | 11-DM-PGE2 is approximately 80-fold more potent than PGE2 i.v.; methyl ester is 10-fold more potent |
| Conditions | Intravenous administration; anesthetized, artificially respired guinea-pig; Konzett-Rössler overflow measurement |
Why This Matters
This potency differential is critical for researchers seeking a high-potency bronchodilator tool compound; substituting with generic PGE2 would require 80× higher doses and potentially introduce confounding off-target effects.
- [1] Davis R, Garay GL, Guzman A, Muchowski JM, Rooks WH, Tomolonis AJ, Velarde E. 11-Deoxy-11 alpha,12 alpha-methanoprostaglandin E2, a potent, short-acting bronchodilator. J Pharm Sci. 1986 Mar;75(3):307-12. View Source
